molecular formula C9H17NO5 B3245542 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid CAS No. 1696224-11-9

3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid

Cat. No.: B3245542
CAS No.: 1696224-11-9
M. Wt: 219.23 g/mol
InChI Key: JDFAPMRAFUTCBO-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid: is a chemical compound with the molecular formula C9H17NO5. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .

Biochemical Analysis

Biochemical Properties

3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. This interaction is essential for the selective formation of peptide bonds, ensuring the correct sequence and structure of the resulting peptides .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s Boc group can be removed under acidic conditions, releasing the active amino acid, which can then participate in cellular processes. This release can affect cell signaling pathways by providing necessary substrates for protein synthesis and other metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group binds to the amino group of amino acids, protecting them from unwanted reactions. This protection is crucial during peptide synthesis, where selective reactions are necessary. The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to release the free amine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions but can degrade under acidic or basic conditions. Over time, the Boc group can be hydrolyzed, releasing the active amino acid. This degradation can affect the compound’s ability to protect amino acids during peptide synthesis, leading to potential changes in the resulting peptides’ structure and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino acids during peptide synthesis without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as disruption of normal cellular functions and metabolic processes. These effects highlight the importance of optimizing dosage to achieve the desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as transaminases and deaminases, which are responsible for the removal and transfer of amino groups. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s function in protecting amino acids during peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its protective effects on amino acids. This localization is essential for ensuring the correct sequence and structure of peptides during synthesis, as well as for maintaining overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The general reaction scheme is as follows:

Chemical Reactions Analysis

Types of Reactions: 3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-3-methoxyalanine
  • (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenylpropanoic acid

Comparison:

Properties

IUPAC Name

2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFAPMRAFUTCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
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